(4-Methoxyphenyl)hydrazine

Description

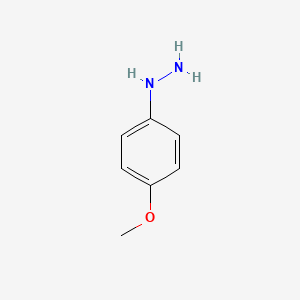

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRSIFAEUCUJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188269 | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3471-32-7 | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Methoxyphenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (4-Methoxyphenyl)hydrazine hydrochloride (CAS No: 19501-58-7). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

This compound hydrochloride is a substituted hydrazine (B178648) salt that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. A comprehensive understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol [1][2][3][4][5] |

| Appearance | Off-white to light purple solid[1], light pink to light brown crystals[3], or white to purple to brown powder/crystal.[6] |

| Melting Point | 153-154 °C[7], 160-162 °C (decomposes)[2][3][8][9][10][11], >150 °C[12] |

| Solubility | Soluble in water.[8][9][12][13][14] Also shows slight solubility in DMSO and methanol.[9][14] |

| Stability | Stable under normal conditions.[7] Light sensitive.[9] |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage at 0-8 °C.[3][15] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely ground into a powder. The dry, powdered sample is then packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][15]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: The melting point can be used to assess purity by performing a mixed melting point test. If a sample of this compound hydrochloride is mixed with a known pure standard and the melting point is not depressed, it indicates that the sample is likely pure.[3]

Solubility Determination

Understanding the solubility of this compound hydrochloride in various solvents is essential for its use in chemical reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, starting with water, as the compound is a hydrochloride salt and expected to be water-soluble.[13] Other common laboratory solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) should also be evaluated.

-

Qualitative Assessment:

-

To a test tube containing a small, pre-weighed amount of this compound hydrochloride (e.g., 10 mg), the solvent is added dropwise with vigorous shaking.

-

The compound is classified as "soluble" if it dissolves completely in a specified volume of the solvent (e.g., 1 mL) at room temperature.

-

If the compound does not dissolve, the mixture can be gently heated to assess for temperature-dependent solubility.

-

-

Quantitative Assessment (for slightly soluble cases):

-

A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated in terms of g/100 mL or mol/L.

-

Visualized Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound hydrochloride.

References

- 1. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Khan Academy [khanacademy.org]

- 7. Page loading... [wap.guidechem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 10. jordilabs.com [jordilabs.com]

- 11. Comprehensive Physico-Chemical Properties Analysis | Triclinic Labs [tricliniclabs.com]

- 12. quora.com [quora.com]

- 13. scribd.com [scribd.com]

- 14. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 15. chm.uri.edu [chm.uri.edu]

Synthesis of (4-Methoxyphenyl)hydrazine from p-Anisidine: A Technical Guide

(4-Methoxyphenyl)hydrazine , often used as its more stable hydrochloride salt, is a valuable chemical intermediate in the pharmaceutical and chemical industries.[1] It serves as a crucial building block for synthesizing various nitrogen-containing heterocyclic compounds, such as indoles and pyrazoles, which are core structures in many bioactive molecules.[2] The most common and well-established method for its preparation is a two-step synthesis starting from p-anisidine (B42471) (also known as 4-methoxyaniline).[2] This process involves the diazotization of p-anisidine followed by the reduction of the resulting diazonium salt.[2][3]

This technical guide provides an in-depth overview of the synthesis of this compound from p-anisidine, detailing the reaction mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Reaction Pathway and Mechanism

The synthesis proceeds in two primary stages:

-

Diazotization: p-Anisidine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][5] This converts the primary amino group (-NH₂) of p-anisidine into a diazonium salt (-N₂⁺Cl⁻), forming 4-methoxybenzenediazonium (B1197204) chloride. Careful temperature control is critical during this step to prevent the decomposition of the unstable diazonium salt.[5]

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine (B178648). A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3][4] The tin(II) chloride reduces the diazonium group to a hydrazine group (-NHNH₂), yielding this compound, which typically precipitates from the acidic solution as its hydrochloride salt.[4] Alternative reducing agents like ammonium (B1175870) sulfite (B76179) can also be used.[4][5]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound hydrochloride using tin(II) chloride as the reducing agent.[1][4]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether (Et₂O)

Procedure:

-

Diazotization:

-

In a flask equipped with a stirrer, dissolve p-anisidine (e.g., 4.93 g, 40 mmol) in a mixture of deionized water (12 mL) and concentrated HCl (12 mL).[4]

-

Cool the solution to -5 °C using an ice-salt bath.[4]

-

Prepare a solution of sodium nitrite (e.g., 3.3 g, 46.40 mmol) in deionized water (10 mL).[4]

-

Add the sodium nitrite solution dropwise to the p-anisidine solution over 15 minutes, ensuring the temperature is maintained at or below -5 °C.[4]

-

Stir the resulting reaction mixture for 1.5 hours at this low temperature.[4]

-

-

Reduction:

-

Prepare a solution of tin(II) chloride dihydrate (e.g., 16.00 g, 84.40 mmol) in concentrated HCl (25 mL).[4] Pre-cool this solution.[1]

-

Add the cold tin(II) chloride solution dropwise to the diazonium salt suspension. A bulky precipitate is expected to form.[4]

-

Stir the mixture at 0 °C for an additional 30 minutes to 1 hour.[1][4]

-

-

Isolation and Purification:

Quantitative Data

The following tables summarize the reactant quantities and product characteristics from a representative synthesis.[4]

Table 1: Reactant Molar Ratios and Quantities

| Reagent | Molar Ratio (to p-Anisidine) | Quantity (for 40 mmol p-Anisidine) |

| p-Anisidine | 1.0 | 4.93 g |

| Sodium Nitrite (NaNO₂) | ~1.16 | 3.3 g |

| Tin(II) Chloride (SnCl₂) | ~2.11 | 16.00 g |

| Hydrochloric Acid (HCl) | Excess | 37 mL (conc.) |

Table 2: Product Characterization and Yield

| Parameter | Value |

| Product Name | This compound hydrochloride |

| CAS Number | 19501-58-7 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| Appearance | Pink solid |

| Yield | 77% (5.40 g) |

| Melting Point | 160-162 °C (decomposes)[1] |

| ¹H NMR (400MHz, D₂O) | δ 6.94 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.64 (s, 3H) |

| TLC Rf | 0.23 (n-hexane : EtOAc = 2:1) |

Concluding Remarks

The synthesis of this compound from p-anisidine via diazotization and subsequent reduction is a robust and widely utilized method. The procedure, while straightforward, requires careful control of reaction temperatures to ensure high yields and purity. The use of tin(II) chloride provides an effective means of reduction, leading to the desired product in good yield. This foundational synthesis is integral to the production of numerous advanced intermediates for the pharmaceutical and materials science sectors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound hydrochloride, 98% [benchchem.com]

- 3. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 4. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Methoxyphenyl)hydrazine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxyphenyl)hydrazine and its hydrochloride salt, focusing on their chemical structures, physicochemical properties, synthesis protocols, and significant applications in organic synthesis, particularly in the pharmaceutical industry.

Core Compound Identification and Properties

This compound is an aromatic hydrazine (B178648) derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds. It is most commonly handled and used in its more stable hydrochloride salt form.

Structure:

-

This compound (Free Base): A hydrazine group (-NHNH₂) is attached to the para-position of an anisole (B1667542) (methoxybenzene) ring.

-

This compound Hydrochloride: The hydrochloride salt of the aforementioned free base.

Quantitative Data Summary:

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 3471-32-7 | 19501-58-7[1] |

| Molecular Formula | C₇H₁₀N₂O[2] | C₇H₁₁ClN₂O[3] |

| Molecular Weight | 138.17 g/mol [2] | 174.63 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white or pinkish crystalline solid[1][5] |

| Melting Point | Not specified | 160-162 °C[4] |

| Solubility | Soluble in organic solvents[1] | Moderately soluble in water and ethanol[1] |

| Computed Properties | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound[2] | This compound;hydrochloride[3] |

| InChI | InChI=1S/C7H10N2O/c1-10-7-4-2-6(9-8)3-5-7/h2-5,9H,8H2,1H3[2] | InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H[3][6] |

| InChIKey | PVRSIFAEUCUJPK-UHFFFAOYSA-N[2] | FQHCPFMTXFJZJS-UHFFFAOYSA-N[3][6] |

| SMILES | COC1=CC=C(C=C1)NN[2] | COC1=CC=C(C=C1)NN.Cl[3][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound hydrochloride and its subsequent use in the Fischer indole (B1671886) synthesis are provided below.

Synthesis of this compound Hydrochloride

This protocol involves the diazotization of p-anisidine (B42471) followed by reduction.

Experimental Protocol:

-

Diazotization:

-

In a suitable reaction vessel, dissolve p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (12 mL).[5]

-

Cool the solution to -5 °C using an ice-salt bath.[5]

-

Slowly add a solution of sodium nitrite (B80452) (3.3 g, 46.4 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature at -5 °C.[5]

-

Stir the resulting reaction mixture for 1.5 hours at the same temperature to ensure the complete formation of the diazonium salt.[5]

-

-

Reduction:

-

Isolation and Purification:

-

Collect the precipitate by filtration.[5]

-

Wash the solid sequentially with water (20 mL), ethanol (B145695) (12 mL), and diethyl ether (50 mL).[5]

-

Dry the product in vacuo to yield this compound hydrochloride as a pink solid (yield: ~77%).[5]

-

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 19501-58-7: 4-Methoxyphenylhydrazine hydrochloride [cymitquimica.com]

Spectral Analysis of (4-Methoxyphenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (4-Methoxyphenyl)hydrazine. It includes detailed tables of spectral data, experimental protocols for data acquisition, and a workflow diagram for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride was recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0 | Singlet | 1H | NH |

| 7.05 | Multiplet | 2H | Aromatic CH |

| 6.88 | Multiplet | 2H | Aromatic CH |

| 3.70 | Singlet | 3H | OCH₃ |

Table 1: ¹H NMR spectral data for this compound hydrochloride in DMSO-d6. [1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 159.8 | C-OCH₃ (Aromatic) |

| 133.1 | C-N (Aromatic) |

| 122.6 | Aromatic CH |

| 115.0 | Aromatic CH |

| 114.1 | Aromatic CH |

| 55.3 | OCH₃ |

Table 2: ¹³C NMR spectral data for a derivative of this compound. Note: This data is from a closely related derivative and serves as a reference.[2] Aromatic carbons typically appear in the 120-170 ppm range.[3]

Infrared (IR) Spectral Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the main IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3300 | N-H Stretch (Amine) |

| ~3030 | Aromatic C-H Stretch |

| 2950 - 2850 | Alkyl C-H Stretch |

| 1700 - 1500 | Aromatic C=C Bending |

Table 3: Characteristic IR absorption bands for this compound. [4]

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial.[5]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[5]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[5]

Data Acquisition:

-

Wipe the exterior of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.

-

Place the NMR tube in a spinner turbine, ensuring the correct depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectrum using a standard pulse sequence for ¹H or ¹³C NMR on an instrument such as a 400 MHz or 500 MHz spectrometer.[2][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.[6]

-

Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[6]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6]

Spectral Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectral data.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. drawellanalytical.com [drawellanalytical.com]

Solubility of (4-Methoxyphenyl)hydrazine in organic solvents

An In-depth Technical Guide to the Solubility of (4-Methoxyphenyl)hydrazine and its Hydrochloride Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its hydrochloride salt. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, physical properties, and standardized experimental protocols for solubility determination. This information is crucial for the effective use of this compound in various research and development applications, including organic synthesis and pharmaceutical development.

Introduction

This compound is an organic compound featuring a hydrazine (B178648) group attached to a methoxy-substituted phenyl ring.[1][2] It is a versatile reagent in organic synthesis, notably in the Fischer indole (B1671886) synthesis.[3] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The methoxy (B1213986) group on the phenyl ring enhances its solubility in organic solvents.[1] The compound is typically available as a free base or as a hydrochloride salt, which exhibits different solubility profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for handling and storage, as well as for predicting solubility behavior.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 3471-32-7[1][2] | 19501-58-7[3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₇H₁₀N₂O[1][2] | C₇H₁₁ClN₂O[3][5][7][8] |

| Molecular Weight | 138.17 g/mol [2] | 174.63 g/mol [7][8][9] |

| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white crystalline solid; Slightly pink to gray to purple powder[3][4][6][8] |

| Melting Point | Not available | 160-162 °C (decomposes)[4][5][7][8][10][13] |

Solubility Profile

Table 2: Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent | This compound | This compound Hydrochloride |

| Water | Expected to be less soluble | Soluble[3][4][6][8][12][14] |

| Ethanol | Expected to be soluble[15] | Moderately soluble[3] |

| Methanol | Expected to be soluble[15] | Slightly soluble[4][8] |

| Dimethyl Sulfoxide (DMSO) | Not available | Slightly soluble[4][8] |

| Non-polar organic solvents | Expected to be less soluble[15] | Not available |

The general principle of "like dissolves like" suggests that the free base, being a polar organic molecule, will show good solubility in polar organic solvents.[15] The hydrochloride salt, being an ionic compound, exhibits higher solubility in polar protic solvents like water.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol for determining the solubility of a solid organic compound in a given solvent can be employed.

Objective: To determine the solubility of this compound or its hydrochloride salt in a specific organic solvent at a given temperature.

Materials:

-

This compound or its hydrochloride salt

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Logical Relationship in Solubility

The interplay between the compound's form (free base vs. salt) and the solvent's polarity is a key determinant of solubility. This relationship can be visualized as follows.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a solid foundation for researchers by consolidating the existing qualitative information and outlining a robust experimental protocol for its determination. The provided visualizations of the experimental workflow and the logical relationships governing solubility serve as practical tools for scientists and professionals in the field. For critical applications, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems and conditions using the experimental protocol outlined herein.

References

- 1. CAS 3471-32-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Methoxyphenylhydrazine hydrochloride CAS#: 19501-58-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-METHOXYPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]

- 9. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-甲氧基苯肼 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]

- 12. 4-Methoxyphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 13. parchem.com [parchem.com]

- 14. fishersci.com [fishersci.com]

- 15. solubilityofthings.com [solubilityofthings.com]

(4-Methoxyphenyl)hydrazine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Methoxyphenyl)hydrazine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.

Executive Summary

This compound hydrochloride is a chemical compound that is stable under normal conditions.[1] However, it is susceptible to degradation in the presence of strong oxidizing agents, excessive heat, and light.[1] Proper storage in a cool, dry, well-ventilated area, and in some cases under refrigeration and an inert atmosphere, is crucial for maintaining its integrity. This guide provides detailed information on storage, handling, and methods for evaluating the stability of this compound hydrochloride.

Physicochemical Properties

| Property | Value |

| Synonyms | This compound monohydrochloride, p-Anisylhydrazine hydrochloride |

| CAS Number | 19501-58-7 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol [2] |

| Appearance | Off-white to light purple or pink solid[3] |

| Melting Point | 160-162 °C (decomposes) |

| Solubility | Soluble in water[1] |

Stability Profile and Storage Conditions

This compound hydrochloride is generally stable at room temperature in closed containers under normal storage and handling conditions. However, several factors can contribute to its degradation.

Recommended Storage Conditions

For optimal stability, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.[3][4] | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4] | To prevent oxidation. |

| Light | Store in a light-resistant container (e.g., amber vial).[3] | To prevent photodegradation. |

| Container | Keep containers tightly closed. | To prevent moisture ingress and contamination. |

Incompatibilities and Hazardous Decomposition

Understanding the incompatibilities of this compound hydrochloride is essential to prevent dangerous reactions and degradation.

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[1] |

Potential Degradation Pathways

Oxidative Degradation

The hydrazine (B178648) group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents. The oxidation of phenylhydrazines can be a complex process involving radical intermediates.[5]

Hydrolysis of Derivatives

While the hydrazine moiety itself is relatively stable to direct hydrolysis, this compound hydrochloride can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones can be susceptible to hydrolysis, especially under acidic conditions, regenerating the parent hydrazine and the carbonyl compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound hydrochloride, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Workflow for Stability Testing

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method with a UV detector. A mass spectrometer can be coupled with the HPLC (LC-MS) to aid in the identification of degradation products.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating and quantifying this compound hydrochloride from its potential degradation products.

Example HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to ~3).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan).

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Quantitative data from stability studies should be tabulated to facilitate comparison and analysis.

Table 1: Example of a Stability Data Summary Table

| Stress Condition | Duration | Assay of this compound HCl (%) | % Degradation | No. of Degradants |

| 0.1 M HCl | 24 h | |||

| 0.1 M NaOH | 24 h | |||

| 3% H₂O₂ | 24 h | |||

| Thermal (60°C) | 48 h | |||

| Photolytic | 1.2 million lux h |

Note: The table should be populated with experimental data.

Conclusion

This compound hydrochloride is a stable compound under recommended storage conditions. However, its susceptibility to oxidation and interaction with incompatible materials necessitates careful handling and storage to ensure its integrity for research and development purposes. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments to further elucidate its degradation profile and establish appropriate shelf-life and storage guidelines. For critical applications, it is imperative to perform specific stability studies on the material to be used.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Hydrochloride [lgcstandards.com]

- 5. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Basic Reactivity of the Hydrazine Moiety in (4-Methoxyphenyl)hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)hydrazine is a versatile reagent in organic synthesis, primarily utilized for its reactive hydrazine (B178648) moiety. This technical guide provides a comprehensive overview of the fundamental reactivity of this functional group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. This document includes a compilation of quantitative data, detailed experimental protocols for characteristic reactions, and visual representations of reaction mechanisms to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound, also known as p-anisylhydrazine, is an aromatic hydrazine derivative characterized by the presence of a methoxy (B1213986) group in the para position of the phenyl ring. The core reactivity of this molecule is centered on the hydrazine functional group (-NHNH2), which imparts both basic and nucleophilic properties. The electron-donating nature of the methoxy group significantly influences the electron density on the hydrazine moiety, thereby modulating its reactivity compared to unsubstituted phenylhydrazine. This guide will delve into the intrinsic chemical properties of the hydrazine group in this compound and its behavior in common organic reactions.

Basicity of the Hydrazine Moiety

The basicity of the hydrazine moiety is a critical parameter that governs its reactivity, particularly in acid-catalyzed reactions. The lone pair of electrons on the terminal nitrogen atom is responsible for its basic character.

pKa Data

The basicity of this compound can be quantified by the pKa of its conjugate acid. The methoxy group, being an electron-donating group, increases the electron density on the nitrogen atoms, making it more basic than unsubstituted phenylhydrazine.

| Compound | Predicted pKa |

| This compound | 5.50 ± 0.20 |

Table 1: Predicted pKa value for this compound.

This increased basicity enhances its ability to act as a nucleophile in various reactions.

Nucleophilic Reactivity of the Hydrazine Moiety

The terminal nitrogen atom of the hydrazine group in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the driving force behind its participation in a wide range of chemical transformations.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

Experimental Protocol: General Procedure for Hydrazone Formation

Materials:

-

This compound

-

Aldehyde or ketone

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of this compound (1.0 equivalent) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the hydrazone product by filtration. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.

-

Characterize the purified hydrazone by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Logical Relationship of Hydrazone Formation

(4-Methoxyphenyl)hydrazine: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of (4-Methoxyphenyl)hydrazine, a significant compound in the annals of organic chemistry. While Hermann Emil Fischer's discovery of phenylhydrazine (B124118) in 1875 laid the foundational groundwork for the study of arylhydrazines, the first documented synthesis of its para-methoxy substituted analogue is attributed to P. Jacobsen and L. Meyer in 1883. This document delves into the historical context of this discovery, presenting the original experimental protocols, quantitative data, and the chemical logic of the era. The enduring legacy of this compound, particularly its pivotal role in the Fischer indole (B1671886) synthesis, is also explored.

Introduction: The Dawn of Arylhydrazine Chemistry

The mid-to-late 19th century was a period of profound advancement in organic chemistry, characterized by the elucidation of aromatic structures and the development of novel synthetic methodologies. A monumental breakthrough in this era was the discovery of phenylhydrazine by Hermann Emil Fischer in 1875. This discovery opened a new chapter in the study of nitrogen-containing organic compounds and provided a powerful new reagent for the characterization of carbonyl compounds. Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, was extensively detailed in publications such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie.[1] His initial synthesis involved the reduction of benzenediazonium (B1195382) salts, a method that would become a standard for the preparation of arylhydrazines.

Following Fischer's seminal discovery, the scientific community began to explore the synthesis and properties of substituted phenylhydrazines, recognizing their potential as versatile chemical intermediates. Among these derivatives, this compound emerged as a compound of significant interest.

The First Synthesis of this compound: Jacobsen and Meyer (1883)

The first documented synthesis of this compound was reported in 1883 by P. Jacobsen and L. Meyer in the Berichte der deutschen chemischen Gesellschaft. Their work expanded upon Fischer's methodology, applying it to the readily available starting material, p-anisidine (B42471) (para-methoxyaniline).

Historical Context and Starting Material: p-Anisidine

p-Anisidine was a known compound in the late 19th century, typically prepared by the reduction of p-nitroanisole.[2] Early synthetic methods for p-nitroanisole involved the nitration of anisole. The availability and well-characterized nature of p-anisidine made it a logical choice for Jacobsen and Meyer's investigation into substituted phenylhydrazines.

Table 1: Physical Properties of p-Anisidine (Late 19th Century Data)

| Property | Value |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 56-59 °C |

| Boiling Point | 243 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol, diethyl ether |

Experimental Protocol: The Jacobsen-Meyer Synthesis

The synthesis of this compound by Jacobsen and Meyer followed the two-step process established by Fischer: diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.

Step 1: Diazotization of p-Anisidine

The initial step involves the conversion of p-anisidine into its corresponding diazonium salt, (4-methoxybenzene)diazonium chloride. This reaction is carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

-

Reactants: p-Anisidine, Hydrochloric Acid, Sodium Nitrite (B80452)

-

Conditions: The reaction is performed in an aqueous solution, typically at a temperature between 0 and 5 °C. The sodium nitrite solution is added slowly to the acidic solution of p-anisidine to control the exothermic reaction.

Step 2: Reduction of the Diazonium Salt

The newly formed (4-methoxybenzene)diazonium salt is then reduced to form this compound. In the historical context, a common reducing agent for this transformation was tin(II) chloride in concentrated hydrochloric acid.

-

Reactant: (4-methoxybenzene)diazonium chloride, Tin(II) Chloride, Hydrochloric Acid

-

Conditions: The reducing agent is added to the cold diazonium salt solution. The reaction mixture is then typically allowed to warm, leading to the formation of the hydrazine (B178648) as its hydrochloride salt.

The resulting this compound hydrochloride is then isolated from the reaction mixture, often by filtration, and can be purified by recrystallization.

Table 2: Summary of the Jacobsen-Meyer Synthesis of this compound

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Diazotization | p-Anisidine, HCl, NaNO₂ | 0-5 °C, Aqueous Solution |

| 2 | Reduction | (4-methoxybenzene)diazonium chloride, SnCl₂, HCl | Low Temperature, Acidic Medium |

Experimental Workflow and Chemical Transformations

The logical flow of the historical synthesis of this compound can be visualized as a two-step process, starting from the aromatic amine and proceeding through a diazonium intermediate.

The Enduring Legacy: The Fischer Indole Synthesis

A significant application of this compound, which solidified its importance in organic synthesis, is its use in the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.

The use of this compound in this reaction allows for the synthesis of 5-methoxy-substituted indoles, which are important structural motifs in various natural products and pharmaceutical agents.

Conclusion

The discovery and initial synthesis of this compound by Jacobsen and Meyer in 1883 represent a notable extension of Emil Fischer's groundbreaking work on arylhydrazines. Their application of the diazotization-reduction sequence to p-anisidine provided the scientific community with a valuable new reagent. The historical synthesis, rooted in the fundamental principles of 19th-century organic chemistry, underscores the logical and systematic approach of chemists of that era. The subsequent and widespread use of this compound in the Fischer indole synthesis cemented its place as a cornerstone intermediate in heterocyclic chemistry, a role it continues to play in modern research and development. This guide serves as a testament to the enduring significance of this foundational discovery and the elegance of the chemical principles upon which it was built.

References

A Comprehensive Technical Guide to (4-Methoxyphenyl)hydrazine: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)hydrazine and its hydrochloride salt are pivotal reagents in synthetic organic chemistry, particularly in the construction of indole (B1671886) scaffolds, which are prevalent in numerous biologically active compounds and pharmaceuticals. The choice between the free base and the hydrochloride salt can significantly impact reaction outcomes, handling, and storage. This technical guide provides an in-depth comparison of the physicochemical properties, stability, solubility, and reactivity of this compound free base and its hydrochloride salt. Detailed experimental protocols for handling, analysis, and a representative synthetic application—the Fischer indole synthesis—are provided to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

The physical and chemical properties of this compound in its free base and hydrochloride salt forms are summarized below. The hydrochloride salt exhibits a significantly higher melting point and enhanced solubility in polar solvents, which are critical considerations for reaction setup and purification.

| Property | This compound Free Base | This compound Hydrochloride Salt |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol |

| Appearance | - | White to off-white crystalline solid, slightly pink to gray to purple powder[1] |

| Melting Point | 65 °C | 153-154 °C[2], 160-162 °C (decomposes)[1] |

| Boiling Point | 277.8 °C at 760 mmHg | No information available |

| pKa (Predicted) | 5.50 ± 0.20 | - |

| Solubility | Expected to be more soluble in polar organic solvents like methanol (B129727) and ethanol, and water.[3] | Soluble in water; slightly soluble in DMSO and Methanol.[1] |

| Stability | Less stable | More stable, less susceptible to oxidation. |

Stability and Handling

2.1. Stability

The free base of this compound is more susceptible to oxidation and degradation upon exposure to air and light compared to its hydrochloride salt. The lone pair of electrons on the nitrogen atom in the free base is readily available for reaction with oxidizing agents. The formation of the hydrochloride salt protonates the hydrazine (B178648) moiety, reducing the electron density and thereby increasing its stability. For long-term storage, the hydrochloride salt is the preferred form.

2.2. Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of both forms of this compound.

Storage:

-

Both forms: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for the free base to minimize oxidation.

-

Hydrochloride Salt: Due to its greater stability, storage under an inert atmosphere is less critical but still advisable for long-term preservation of high purity.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Dispensing: When weighing and dispensing, minimize exposure to the atmosphere, especially for the free base. For the hydrochloride salt, which is a powder, take care to avoid creating and inhaling dust.

-

Spills: In case of a spill, carefully sweep up the solid material, place it in a designated waste container, and clean the area with an appropriate solvent. Avoid generating dust.

Experimental Protocols

3.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound. The following is a representative protocol that can be adapted and optimized for specific instrumentation and applications.

Objective: To determine the purity of this compound and to monitor reaction progress.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatible methods)

-

This compound sample (free base or hydrochloride salt)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best peak separation.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 230 nm).

-

Inject the standard solutions and the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

-

3.2. Synthetic Application: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. The following protocol provides a general procedure for the synthesis of a 5-methoxy-indole derivative using this compound hydrochloride and a ketone.

Reaction Scheme: this compound hydrochloride + Ketone → 5-Methoxy-indole derivative

Materials:

-

This compound hydrochloride

-

An appropriate ketone (e.g., cyclohexanone)

-

An acidic catalyst (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid like zinc chloride)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound hydrochloride (1.0 equivalent) and the ketone (1.0-1.2 equivalents).

-

Addition of Catalyst and Solvent: Add the acidic catalyst and the solvent. The choice of catalyst and solvent will depend on the specific substrates and should be determined from literature precedents for similar transformations.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an acidic solvent was used, carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Comparative Analysis: Free Base vs. Hydrochloride Salt in Synthesis

The choice between the free base and the hydrochloride salt in a synthesis, such as the Fischer indole synthesis, has important practical implications.

Using the Free Base:

-

Reactivity: The free base is generally more reactive as the nitrogen lone pair is readily available to initiate the reaction with the carbonyl compound.

-

Handling: It is less stable and more prone to oxidation, requiring more careful handling and storage under an inert atmosphere.

-

Reaction Conditions: The reaction can often be carried out under milder conditions, and the addition of a base to neutralize an acid catalyst is not necessary if the free base is used directly.

Using the Hydrochloride Salt:

-

Stability and Handling: The hydrochloride salt is more stable, easier to handle in air, and has a longer shelf life.[4]

-

Reaction Conditions: The reaction typically requires an acidic catalyst.[5][6] In some cases, the hydrochloride salt itself can act as the acid catalyst. Often, a base (e.g., sodium acetate) is added to liberate the free hydrazine in situ for the initial condensation with the ketone. Alternatively, the reaction can be performed in an acidic medium where the salt is soluble.

-

Solubility: The salt's solubility in polar solvents can be advantageous for certain reaction setups.

Experimental Workflow and Signaling Pathway Visualization

5.1. Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for a Fischer indole synthesis, highlighting the key steps from starting materials to the final purified product.

5.2. Logical Relationship in Synthesis

The relationship between the free base and the hydrochloride salt in the context of the Fischer indole synthesis can be visualized as a choice of starting material, each with its own requirements for the subsequent reaction steps.

Conclusion

Both the free base and the hydrochloride salt of this compound are valuable reagents in organic synthesis. The hydrochloride salt offers superior stability and ease of handling, making it a more common choice for general laboratory use and long-term storage. The free base, while more reactive, requires more stringent handling conditions to prevent degradation. The selection between the two forms should be based on the specific requirements of the chemical transformation, including the desired reactivity, the compatibility of the reaction conditions, and practical considerations of handling and storage. This guide provides the necessary technical information to assist researchers in making an optimal choice for their synthetic endeavors.

References

- 1. 4-Methoxyphenylhydrazine hydrochloride CAS#: 19501-58-7 [m.chemicalbook.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

(4-Methoxyphenyl)hydrazine: A Technical Guide to Toxicological Data and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for (4-Methoxyphenyl)hydrazine and its hydrochloride salt. Due to the limited publicly available quantitative toxicity data for this specific compound, this guide incorporates information on the closely related and well-studied aromatic hydrazine, phenylhydrazine, to provide a comparative toxicological context. Adherence to the safety protocols outlined herein is critical when handling this compound in a research and development setting.

Toxicological Data

Table 1: Toxicological Summary for this compound Hydrochloride

| Hazard Classification | Description | Citations |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2] |

| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [1][2] |

| Acute Inhalation Toxicity | Category 4: Harmful if inhaled. | [1][2] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [1][2][3] |

| Skin Irritation | Causes skin irritation. | [2][4][5] |

| Eye Irritation | Causes eye irritation, may cause chemical conjunctivitis. | [2][4][5] |

| Respiratory Irritation | Causes respiratory tract irritation. Can produce delayed pulmonary edema. | [2][4][5] |

| Gastrointestinal Irritation | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [4][5] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [4] |

| LD50/LC50 | Not available. | [4] |

Table 2: Acute Toxicity Data for Phenylhydrazine (for comparative purposes)

| Route | Species | LD50 Value | Citations |

| Oral | Rat | 188 mg/kg | [4] |

| Oral | Mouse | 80-188 mg/kg | [1] |

| Oral | Guinea Pig | 80-188 mg/kg | [1] |

| Oral | Rabbit | 80-188 mg/kg | [1] |

| Dermal | Rabbit | 380 mg/kg (20-30% mortality) | [1] |

| Inhalation | Rat | LC50: 2745 mg/m³ | [1] |

| Inhalation | Mouse | LC50: 2093 mg/m³ | [1] |

Mechanism of Toxicity: Oxidative Stress Pathway

Aromatic hydrazines, such as phenylhydrazine, are known to induce toxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress. This process can cause significant damage to cellular components, particularly red blood cells. While the specific pathway for this compound has not been elucidated, a similar mechanism is plausible.

Caption: Plausible toxicity pathway for aromatic hydrazines.

Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Fire/flame resistant and impervious clothing is recommended.[1]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] Contaminated work clothing should not be allowed out of the workplace.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[3][4]

First Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water.[3] If skin irritation or a rash occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3]

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are recommended for assessing the toxicity of chemical substances. The following are summaries of relevant protocols that can be adapted for this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance by using a fixed-dose procedure, which avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity.[6]

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg in the absence of prior information) to determine the appropriate starting dose for the main study.[6]

-

Main Study: Groups of 5 animals of a single sex (typically female rats) are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[6][7]

-

Administration: The test substance is administered as a single oral dose by gavage.[7]

-

Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6] Body weight is recorded weekly.[7]

-

Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity.[7] A gross necropsy is performed on all animals at the end of the study.[6]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.

-

Preparation: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats).[8]

-

Application: The substance is held in contact with the skin for a 24-hour period using a porous gauze dressing.[8][9]

-

Dosing: A fixed-dose procedure is used, starting with a dose based on available data or a range-finding study.[9]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[8] Body weights are recorded weekly, and the application site is examined for irritation.[9]

-

Endpoint: The study provides information on dermal toxicity and allows for GHS classification. A gross necropsy is performed on all animals.[8]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.

-

Exposure: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[5]

-

Protocols: Two main protocols are described: a traditional LC50 protocol using at least three concentrations, and a Concentration x Time (C x T) protocol which assesses toxicity across multiple exposure durations.[5][10]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[5][10] Body weight and clinical observations are recorded.[5]

-

Endpoint: The study allows for the estimation of the LC50 and classification of the substance for inhalation toxicity. A gross necropsy is performed on all animals.[5]

Caption: General experimental workflow for toxicity assessment.

References

- 1. testinglab.com [testinglab.com]

- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. eurolab.net [eurolab.net]

- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis Using (4-Methoxyphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a robust and versatile chemical reaction used to synthesize the indole ring system, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2] The use of substituted phenylhydrazines, such as (4-methoxyphenyl)hydrazine, allows for the regioselective synthesis of functionalized indoles, which are of significant interest in medicinal chemistry and drug discovery. The electron-donating nature of the methoxy (B1213986) group at the para position generally facilitates the reaction.[3]

These application notes provide detailed protocols for the Fischer indole synthesis utilizing this compound with various carbonyl compounds under different catalytic conditions, including conventional heating and microwave irradiation. The provided data and methodologies are intended to serve as a comprehensive resource for researchers engaged in the synthesis of 6-methoxyindole (B132359) derivatives.

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding (4-methoxyphenyl)hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form an aminal.

-

Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various 6-methoxyindole derivatives from this compound.

Table 1: Conventional Heating Methods

| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyclohexanone (B45756) | Glacial Acetic Acid | Reflux | 1 - 2 | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 60-91 |

| Acetophenone (B1666503) | Zinc Chloride | 170 | 0.5 | 6-Methoxy-2-phenylindole | 72-80 |

| 2-Butanone | Polyphosphoric Acid (PPA) | 100 | 1 | 6-Methoxy-2,3-dimethylindole | ~70 |

| Acetone | Glacial Acetic Acid | Reflux | 0.5 | 6-Methoxy-2-methylindole | ~50 |

Table 2: Microwave-Assisted Synthesis

| Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| Cyclohexanone | p-TSA (neat) | 150 | 3 | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 91 |

| Propiophenone | Eaton's Reagent | 170 | 10 | 6-Methoxy-2-phenyl-3-methylindole | 92 |

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole using Acetic Acid

This protocol describes the synthesis of a tetracyclic indole derivative using a common Brønsted acid catalyst.[5]

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ice-water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (B1210297)

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of the hydrazine).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: Synthesis of 6-Methoxy-2-phenylindole using Zinc Chloride

This protocol utilizes a Lewis acid catalyst, which can be effective for less reactive substrates.[6]

Materials:

-

This compound

-

Acetophenone

-

Anhydrous Zinc Chloride (powdered)

-

Sand

-

Concentrated Hydrochloric Acid

-

Ethanol (B145695) (95%)

-

Activated Charcoal (e.g., Norit)

Procedure:

-

Hydrazone Formation (Optional, can be one-pot): Prepare the acetophenone (4-methoxyphenyl)hydrazone by warming an equimolar mixture of this compound and acetophenone.

-

Reaction Setup: In a tall beaker, intimately mix the pre-formed hydrazone (1.0 eq) and powdered anhydrous zinc chloride (4-5 eq).

-

Reaction:

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

-

The mixture will become liquid within a few minutes, and white fumes will evolve.

-

Remove the beaker from the bath and continue stirring for 5 minutes.

-

To prevent solidification into a hard mass, add sand to the reaction mixture and stir thoroughly.

-

-

Work-up:

-

Digest the mixture overnight on a steam bath with water and a small amount of concentrated hydrochloric acid to dissolve the zinc chloride.

-

Filter the solid, which contains the crude product and sand.

-

Boil the solid with 95% ethanol.

-

-

Purification:

-

Decolorize the hot ethanol solution with activated charcoal and filter hot.

-

Wash the residue with hot ethanol.

-

Allow the combined filtrates to cool to room temperature to crystallize the product.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Protocol 3: Microwave-Assisted Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields.[4][7]

Materials:

-

This compound

-

Cyclohexanone

-

p-Toluenesulfonic acid (p-TSA)

-

Crushed Ice

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Reaction Setup: In a 10 mL microwave process vial, combine this compound (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid (catalytic amount).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 3 minutes with magnetic stirring.[4]

-

Work-up:

-

After the reaction is complete, allow the vial to cool to room temperature.

-